4-Hexyloxy-3-methoxybenzonitrile
Overview
Description
4-Hexyloxy-3-methoxybenzonitrile: is an organic compound with the molecular formula C14H19NO2 . It is characterized by the presence of a hexyloxy group and a methoxy group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyloxy-3-methoxybenzonitrile typically involves the alkylation of 4-hydroxy-3-methoxybenzonitrile with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyloxy-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-hexyloxy-3-methoxybenzoic acid.
Reduction: Formation of 4-hexyloxy-3-methoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the substituent used.
Scientific Research Applications
Chemistry: 4-Hexyloxy-3-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Hexyloxy-3-methoxybenzonitrile is largely dependent on its functional groups. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The hexyloxy and methoxy groups can influence the compound’s reactivity and interactions with other molecules. These functional groups can interact with molecular targets such as enzymes or receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: Similar structure but lacks the hexyloxy group.
4-Methoxybenzonitrile: Lacks both the hexyloxy and hydroxy groups.
4-Hydroxybenzonitrile: Lacks both the hexyloxy and methoxy groups.
Uniqueness: 4-Hexyloxy-3-methoxybenzonitrile is unique due to the presence of both hexyloxy and methoxy groups, which can significantly influence its chemical reactivity and physical properties. These groups can enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-hexoxy-3-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKNIBJACXZILX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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